molecular formula C6H2F5N B174414 2,3-Difluoro-4-(trifluoromethyl)pyridine CAS No. 1215034-77-7

2,3-Difluoro-4-(trifluoromethyl)pyridine

Cat. No. B174414
M. Wt: 183.08 g/mol
InChI Key: ZOMVJIOHXSXCIP-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Molecular Structure Analysis

The molecular formula of 2,3-Difluoro-4-(trifluoromethyl)pyridine is C6H2F5N . The average mass is 183.097 Da and the monoisotopic mass is 163.024506 Da .


Chemical Reactions Analysis

2,3-Difluoro-4-(trifluoromethyl)pyridine is used as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Scientific Research Applications

  • Pharmaceutical Industry

    • Application : 2,3-Difluoro-4-(trifluoromethyl)pyridine and its derivatives are also used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Aminopyridines

    • Application : 2,3-Difluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .
  • Synthesis of Trifluoromethylpyridines

    • Application : 2,3-Difluoro-4-(trifluoromethyl)pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Methods : The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
    • Results : The demand for trifluoromethylpyridines has been increasing steadily in the last 30 years .
  • Production of Crop-Protection Products

    • Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 2,3-Difluoro-4-(trifluoromethyl)pyridine, is used in the production of several crop-protection products .
    • Methods : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
    • Results : Of all the trifluoromethylpyridine derivatives, 2,3,5-DCTF is in the highest demand .
  • Catalytic Ligand

    • Application : 2-Fluoro-4-(trifluoromethyl)pyridine acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
  • Synthesis of Fluorinated Organic Chemicals

    • Application : 2,3-Difluoro-4-(trifluoromethyl)pyridine and its derivatives play a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are also important in the development of fluorinated organic chemicals .
    • Methods : The synthesis of these fluorinated organic chemicals is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
    • Results : The demand for these fluorinated organic chemicals has been increasing steadily in the last 30 years .
  • Production of Pesticides

    • Application : 2,3-Difluoro-4-(trifluoromethyl)pyridine and its derivatives are used in the production of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
  • Manufacturing of Trifluoromethylpyridines

    • Application : 2,3-Difluoro-4-(trifluoromethyl)pyridine is used in the manufacturing of trifluoromethylpyridines to meet a steady growth in demand .
    • Methods : The manufacturing of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
    • Results : The demand for trifluoromethylpyridines has been increasing steadily in the last 30 years .

Safety And Hazards

2,3-Difluoro-4-(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral, which means it is harmful if swallowed . It is also classified as a combustible, acute toxic Cat.3, or toxic compounds which cause chronic effects . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3-Difluoro-4-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,3-difluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMVJIOHXSXCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542094
Record name 2,3-Difluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(trifluoromethyl)pyridine

CAS RN

1215034-77-7
Record name 2,3-Difluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
Over the last two decades, fluorine substitution has become one of the essential structural traits in modern pharmaceuticals. Thus, about half of the most successful drugs (blockbuster …

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